Tibezonium iodide
Overview
Description
Mechanism of Action
Target of Action
Tibezonium iodide is an antiseptic primarily used in the mouth . It is a salt consisting of a lipophilic quaternary ammonium cation and iodide as the counterion . The primary targets of this compound are bacteria, fungi, and other pathogenic microorganisms .
Mode of Action
The mechanism of action of this compound is rooted in its dual role as an antiseptic and local anesthetic . As an antiseptic, it works by disrupting the cell membranes of bacteria, fungi, and other pathogenic microorganisms, effectively killing or inhibiting their growth .
Biochemical Pathways
It is known that the compound disrupts the cell membranes of pathogenic microorganisms, which likely affects various biochemical pathways within these organisms .
Pharmacokinetics
Its bioavailability would primarily be local to the site of application .
Result of Action
The result of this compound’s action is the effective killing or inhibition of pathogenic microorganisms in the mouth . This leads to a decrease in oral infections and associated symptoms.
Biochemical Analysis
Biochemical Properties
As a quaternary ammonium compound, it likely interacts with various biomolecules in the oral cavity to exert its antiseptic effects .
Cellular Effects
As an antiseptic, it likely disrupts the cellular processes of microorganisms in the mouth, thereby inhibiting their growth .
Molecular Mechanism
As a quaternary ammonium compound, it may interact with the cell membrane of microorganisms, disrupting their structure and leading to cell death .
Transport and Distribution
As a lipophilic compound, it may passively diffuse across cell membranes .
Preparation Methods
The synthesis of tibezonium iodide involves the reaction of N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][1,4]diazepin-4-ylthio)ethanaminium with iodide . The reaction conditions typically include the use of solvents such as acetonitrile and phosphate buffer at a specific pH . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Tibezonium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tibezonium iodide has several scientific research applications:
Chemistry: It is used as a model compound in studying quaternary ammonium salts and their reactivity.
Biology: Its antiseptic properties make it useful in microbiological studies, particularly in understanding its effects on oral bacteria.
Comparison with Similar Compounds
Tibezonium iodide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds share antiseptic properties, this compound is unique due to its specific structure and effectiveness in oral care . Similar compounds include:
Benzalkonium chloride: Commonly used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
This compound stands out due to its specific application in oral care and its effectiveness in treating gingival inflammation and dental plaque .
Properties
IUPAC Name |
diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N3S2.HI/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23;/h6-18H,4-5,19-21H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPICCNZMNDQT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32IN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905128 | |
Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54663-47-7 | |
Record name | Tibezonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54663-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tibezonium iodide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054663477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tibezonium iodide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tibezonium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tibezonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIBEZONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9P274AJEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tibezonium iodide as an antimicrobial agent?
A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests it exhibits antimicrobial activity against a range of oral bacteria. Studies have demonstrated its effectiveness in reducing bacterial counts in saliva following administration, particularly against Streptococcus pyogenes [, ]. Further research is needed to determine the specific molecular targets and pathways affected by this compound.
Q2: What are the advantages of using this compound in a mucoadhesive buccal drug delivery system?
A2: this compound, when incorporated into mucoadhesive buccal delivery systems, offers several advantages. Firstly, this route of administration allows for localized drug delivery directly to the oral cavity, potentially enhancing efficacy and reducing systemic side effects [, ]. Secondly, mucoadhesive formulations prolong the residence time of the drug at the site of action, leading to sustained release and potentially improved patient compliance [, ].
Q3: What analytical methods have been employed to quantify this compound in biological samples?
A3: A novel RP-HPLC method has been developed and validated for the simultaneous estimation of this compound and Lidocaine Hydrochloride in pharmaceutical formulations and human saliva samples []. This method utilizes a C8 Agilent® column and a mobile phase of acetonitrile and phosphate buffer (pH 4.5) for separation, achieving accurate and precise quantification of both compounds [].
Q4: Has this compound shown any mutagenic potential in preclinical studies?
A4: this compound has undergone mutagenicity testing using the Ames test with Salmonella typhimurium and the host-mediated assay with Schizosaccharomyces pombe. These studies did not reveal any mutagenic activity, indicating a potentially favorable safety profile for this compound [].
Q5: Are there any alternative compounds or materials being investigated for similar applications?
A5: While this compound demonstrates promise in oral healthcare, researchers are continually exploring alternative compounds and materials. For instance, Agarose, a natural polysaccharide, is being investigated as a biocompatible and biodegradable alternative for formulating mucoadhesive buccal gels []. These explorations aim to identify compounds with enhanced properties, improved safety profiles, or potentially lower production costs.
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